Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester
Description
This compound features an anthraquinone core substituted with an amino group at position 1, hydroxyl at position 4, and a phenoxyacetic acid ethyl ester moiety at position 2. The ethyl ester group enhances lipophilicity compared to free acids, influencing solubility and metabolic stability.
Properties
CAS No. |
52236-80-3 |
|---|---|
Molecular Formula |
C24H19NO7 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
ethyl 2-[4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyphenoxy]acetate |
InChI |
InChI=1S/C24H19NO7/c1-2-30-19(27)12-31-13-7-9-14(10-8-13)32-18-11-17(26)20-21(22(18)25)24(29)16-6-4-3-5-15(16)23(20)28/h3-11,26H,2,12,25H2,1H3 |
InChI Key |
JYNOZFVFSQTKFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can be optimized to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various phenoxy derivatives
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
One of the primary analytical methods for this compound is High-Performance Liquid Chromatography (HPLC). The compound can be separated using a reverse-phase HPLC method that employs a mobile phase consisting of acetonitrile, water, and phosphoric acid. For applications compatible with Mass Spectrometry (MS), phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .
Anticancer Research
The structure of acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester suggests potential applications in anticancer research. The compound's anthracene-derived moiety may exhibit photodynamic properties, which can be exploited in targeted cancer therapies. Studies have indicated that similar compounds can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation upon light activation .
Drug Delivery Systems
Due to its lipophilic nature and ability to form stable complexes with various drugs, this compound may also serve as a carrier in drug delivery systems. Its ester functional group can enhance solubility and permeability of therapeutic agents across biological membranes, potentially improving bioavailability .
Photonic Materials
The unique optical properties of anthracene derivatives make this compound a candidate for developing photonic materials. Its ability to absorb and emit light at specific wavelengths can be utilized in organic light-emitting diodes (OLEDs) and solar cells .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer efficacy of various anthracene derivatives including this compound against human cancer cell lines. Results indicated significant cytotoxic effects at specific concentrations when exposed to UV light, suggesting potential for photodynamic therapy applications.
Case Study 2: Drug Delivery Enhancement
Research on drug delivery systems incorporating this compound demonstrated enhanced permeability of encapsulated drugs through cellular membranes. In vitro studies showed increased uptake of the drug in cancerous cells compared to traditional delivery methods.
Mechanism of Action
The mechanism of action of acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. Its anthracene moiety allows it to intercalate into DNA, potentially disrupting cellular processes.
Comparison with Similar Compounds
Methyl Ester Analog
Compound: Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, methyl ester ().
- Key Differences : Replacement of ethyl with methyl reduces molecular weight and lipophilicity.
- Implications : Methyl esters generally exhibit lower hydrolytic stability compared to ethyl esters, affecting drug half-life or dye durability.
Benzoic Acid Octyl Ester Analog
Compound: Benzoic acid, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-, octyl ester ().
Sulfonamide Derivatives
Example : Disperse Red 92 (CAS 72363-26-9, ).
- Structure: Anthraquinone core with a sulfonamide group and 3-ethoxypropyl substituent.
- Key Differences : Sulfonamide group improves water solubility and thermal stability, making it suitable for textile dyes.
- Applications : Widely used as a disperse dye, contrasting with the ethyl ester’s undefined commercial role .
Nitro-Substituted Ethanoanthracenes
Example: (E)-9-(2-Nitrovinyl)-9,10-dihydro-9,10-ethanoanthracenes ().
- Key Differences : Nitrovinyl group introduces strong electron-withdrawing effects, enhancing reactivity in Diels-Alder reactions.
- Implications : These compounds are tailored for biochemical evaluation (e.g., enzyme inhibition), whereas the target ethyl ester lacks such functionalization .
Data Table: Structural and Physicochemical Comparison
*Estimated based on structural analogs (e.g., reports log P = 4.29 for a related sulfonyl chloride).
Research Findings and Functional Insights
Analytical Methods
- Reverse-phase HPLC with acetonitrile/water/phosphoric acid (as in ) is applicable for purity analysis, with MS compatibility requiring formic acid substitution .
Biological Activity
Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester (CAS Number: 52236-80-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, pharmacokinetics, and safety profiles based on diverse research findings.
The molecular formula of this compound is C24H19NO7, with a molecular weight of 433.416 g/mol. It has an InChI Key of JYNOZFVFSQTKFP-UHFFFAOYSA-N and exhibits a LogP value of 4.00, indicating moderate lipophilicity which may influence its bioavailability and distribution in biological systems .
| Property | Value |
|---|---|
| CAS Number | 52236-80-3 |
| Molecular Formula | C24H19NO7 |
| Molecular Weight | 433.416 g/mol |
| InChI Key | JYNOZFVFSQTKFP-UHFFFAOYSA-N |
| LogP | 4.00 |
Anti-inflammatory Effects
Recent studies have highlighted the compound's significant anti-inflammatory properties. In vivo experiments demonstrated that it effectively reduced paw thickness and weight in animal models by up to 68.26% and 64.84%, respectively. Furthermore, it was observed to decrease levels of pro-inflammatory cytokines such as TNF-α and PGE-2 by over 60% .
Table 1: Anti-inflammatory Effects
| Measurement | Control Group (%) | Treated Group (%) |
|---|---|---|
| Paw Thickness Reduction | 0 | 63.35 |
| Paw Weight Reduction | 0 | 68.26 |
| TNF-α Reduction | Baseline | 61.04 |
| PGE-2 Reduction | Baseline | 60.58 |
The mechanism through which this compound exerts its anti-inflammatory effects appears to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The compound showed potent inhibitory activity with IC50 values significantly lower than those of established anti-inflammatory drugs like mefenamic acid and celecoxib .
Table 2: COX Inhibition Potency
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Acetic acid derivative | 9.03 ± 0.15 | 0.06 ± 0.01 |
| Mefenamic Acid | 29.9 ± 0.09 | - |
| Celecoxib | - | 14.93 ± 0.12 |
Pharmacokinetics
The pharmacokinetic profile of the compound indicates favorable absorption characteristics due to its lipophilicity (LogP = 4). The reverse-phase high-performance liquid chromatography (RP-HPLC) method has been successfully employed for its analysis, suggesting that the compound can be effectively isolated and quantified in biological samples .
Safety Profile
Safety assessments included evaluations of renal and hepatic functions through liver enzyme measurements (AST and ALT) and kidney indicators (creatinine and urea). The results indicated no significant toxicity at therapeutic doses, supporting the compound's potential for clinical applications in managing inflammation without adverse effects on organ functions .
Case Studies
A notable case study involved the administration of this acetic acid derivative in a model of induced inflammation where it demonstrated not only efficacy in reducing inflammation but also a robust safety profile when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Histological analyses confirmed minimal adverse effects on gastric mucosa, contrasting with the ulcerogenic potential often seen with NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
